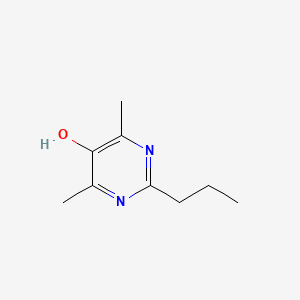
4,6-Dimethyl-2-propylpyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-propylpyrimidin-5-ol is a pyrimidine derivative with the molecular formula C9H14N2O. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-propylpyrimidin-5-ol typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and selectivity while minimizing environmental impact. This includes using green chemistry principles to reduce the generation of hazardous by-products and improving the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-2-propylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4,6-Dimethyl-2-propylpyrimidin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-propylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpyrimidine: A pyrimidine derivative with similar structural properties.
4,6-Dimethyl-2-ethylpyrimidine: Another pyrimidine derivative with an ethyl group instead of a propyl group.
2,4,6-Trimethylpyrimidine: A pyrimidine derivative with three methyl groups.
Uniqueness
4,6-Dimethyl-2-propylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88070-32-0 |
|---|---|
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4,6-dimethyl-2-propylpyrimidin-5-ol |
InChI |
InChI=1S/C9H14N2O/c1-4-5-8-10-6(2)9(12)7(3)11-8/h12H,4-5H2,1-3H3 |
Clé InChI |
GVOBICZMHFFYNK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(C(=N1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


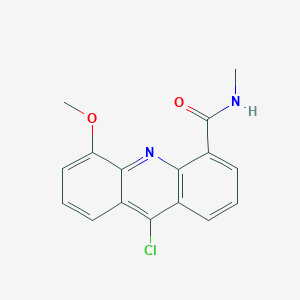

![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
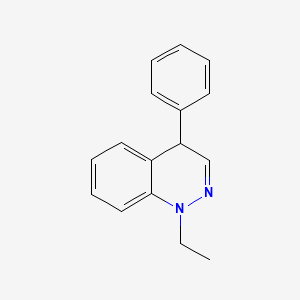
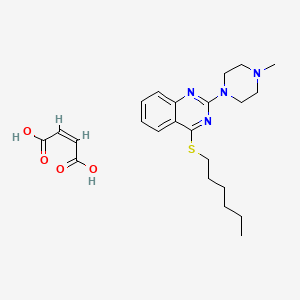

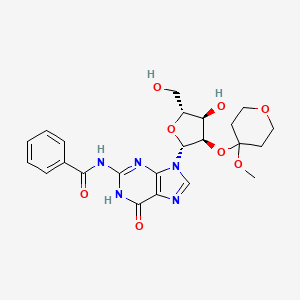
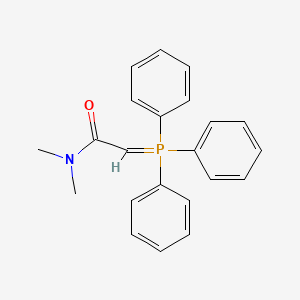
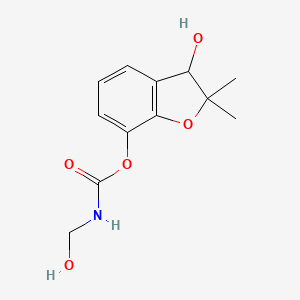
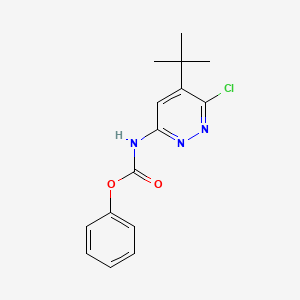
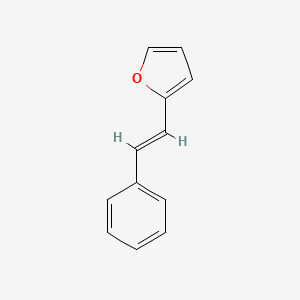

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
